molecular formula C6H4FNO B111655 2-Fluoroisonicotinaldehyde CAS No. 131747-69-8

2-Fluoroisonicotinaldehyde

Cat. No.: B111655
CAS No.: 131747-69-8
M. Wt: 125.1 g/mol
InChI Key: WOLIMEQXFWSBTE-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinaldehyde, also known as 2-Fluoropyridine-4-carboxaldehyde, is an organic compound with the chemical formula C6H4FNO. It is a fluorinated derivative of isonicotinaldehyde and is characterized by the presence of a fluorine atom at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisonicotinaldehyde can be synthesized through the reaction of 2-fluoropyridine with formaldehyde. The reaction typically occurs under acidic conditions and may involve the use of catalysts to facilitate the process . The general reaction scheme is as follows: [ \text{2-Fluoropyridine} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Fluoroisonicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which it is used. Molecular docking studies have shown that it can bind to target proteins through various interactions, including hydrogen bonds and π-π stacking .

Comparison with Similar Compounds

  • 2-Fluoropyridine-4-carboxylic acid
  • 2-Fluoropyridine-4-carboxylate
  • 3-Fluoro-4-pyridinecarbaldehyde
  • 3,5-Difluoropyridine-2-carbonitrile

Comparison: 2-Fluoroisonicotinaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIMEQXFWSBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376641
Record name 2-Fluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-69-8
Record name 2-Fluoropyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-69-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroisonicotinaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroisonicotinaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 0.64 g of 2-fluoro-4-pyridinemethanol, 10 ml of chloroform and 2.54 g of Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) was stirred for 30 minutes at room temperature. A saturated sodium hydrogen carbonate aqueous solution was poured, and the mixture was extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, then, concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.19 g of 2-fluoropyridine-4-carbaldehyde.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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